2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)acetohydrazide

Description

Properties

IUPAC Name |

2-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N6O2/c9-13-6(15)3-7-12-8(14-16-7)5-4-10-1-2-11-5/h1-2,4H,3,9H2,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZQEORKTFGMFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NOC(=N2)CC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381358 |

Source

|

| Record name | 2-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175203-77-7 |

Source

|

| Record name | 2-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethanohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1H NMR and 13C NMR spectral data for 2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)acetohydrazide

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)acetohydrazide

Abstract

This technical guide provides a comprehensive, predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel heterocyclic compound, this compound. In the absence of published experimental spectra for this specific molecule, this document leverages established principles of NMR spectroscopy and extensive data from structurally analogous compounds to forecast chemical shifts, multiplicities, and coupling constants. The guide is structured to offer researchers and drug development professionals a robust framework for the structural elucidation of this and similar compounds. It includes a detailed breakdown of the molecular structure, tabulated predictions for both proton and carbon spectra, and an in-depth rationale for these assignments. Furthermore, a validated, step-by-step experimental protocol for acquiring high-quality NMR data is provided, ensuring scientific integrity and practical utility.

Introduction

The compound this compound is a complex heterocyclic system incorporating three key pharmacophores: a pyrazine ring, a 1,2,4-oxadiazole ring, and an acetohydrazide side chain. Such nitrogen-rich heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, which can include antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The precise characterization of these molecules is paramount for drug discovery and development, and Nuclear Magnetic Resonance (NMR) spectroscopy remains the definitive tool for unambiguous structural elucidation in solution.

This guide aims to serve as an authoritative reference by providing a detailed, predicted ¹H and ¹³C NMR spectral analysis of the title compound. By dissecting the structure into its constituent fragments and applying well-established chemical shift principles, we can construct a highly accurate theoretical spectrum. This predictive approach not only aids in the future identification of the compound but also serves as an educational tool for understanding the intricate electronic environments within complex heterocyclic systems.

Molecular Structure Analysis

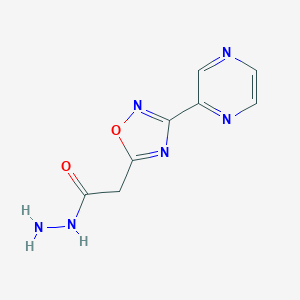

To facilitate a clear and precise spectral assignment, the molecular structure of this compound is presented below with a systematic numbering scheme. This numbering will be used consistently throughout the guide to correlate specific atoms with their predicted NMR signals.

Caption: Molecular structure of the title compound with atom numbering.

The structure consists of:

-

A Pyrazin-2-yl group: An aromatic six-membered ring containing two nitrogen atoms at positions 1 and 3. This will give rise to characteristic signals in the aromatic region of the ¹H NMR spectrum.

-

A 1,2,4-Oxadiazole ring: A five-membered aromatic heterocycle that acts as a linker between the pyrazine and the side chain. Its carbon atoms (C7 and C10) will have distinct chemical shifts in the ¹³C NMR spectrum.[4]

-

An Acetohydrazide side chain: A flexible chain containing a methylene group (C12), a carbonyl group (C13), and a terminal hydrazide (-NHNH₂) functional group. The protons on the nitrogen atoms are exchangeable and their appearance is highly dependent on the solvent and experimental conditions.[5]

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is based on the analysis of substituent effects, electronic environments, and established data for similar heterocyclic systems.[6][7] The spectrum is expected to be recorded in DMSO-d₆, a common solvent for this class of compounds that slows the exchange rate of N-H protons, allowing for their observation.[5]

| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H4 | ~9.25 | Doublet (d) | ~1.5 | H4 is ortho to N3 and para to N1, leading to significant deshielding. It shows a small meta-coupling to H5. |

| H2 | ~8.90 | Doublet (d) | ~2.5 | H2 is ortho to both N1 and N3, but its position on the pyrazine ring typically places it slightly upfield of H4. It shows a small para-coupling to H5. |

| H5 | ~8.80 | Doublet of Doublets (dd) | J = ~2.5, ~1.5 | H5 is coupled to both H2 (para) and H4 (meta), resulting in a doublet of doublets. |

| H15 (NH) | ~9.80 | Broad Singlet (br s) | - | The amide proton is deshielded by the adjacent carbonyl group (C13) and its signal is often broadened due to quadrupolar relaxation and exchange. |

| H16 (NH₂) | ~4.50 | Broad Singlet (br s) | - | The terminal NH₂ protons are typically more shielded than the amide NH proton. The signal is broad due to exchange. Its position can vary significantly with concentration and temperature.[8] |

| H12 (CH₂) | ~4.10 | Singlet (s) | - | This methylene group is adjacent to the electron-withdrawing oxadiazole ring and the carbonyl group, causing a significant downfield shift. No adjacent protons are available for coupling. |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are determined by the hybridization of the carbon atoms and the electronic influence of adjacent heteroatoms and functional groups. The presence of electronegative nitrogen and oxygen atoms results in downfield shifts for the carbons within the heterocyclic rings.[9][10][11]

| Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C10 | ~175.0 | C10 is the C5 carbon of the 1,2,4-oxadiazole ring, substituted with the electron-withdrawing acetohydrazide group. This position is typically highly deshielded.[4] |

| C13 (C=O) | ~167.5 | The carbonyl carbon of the hydrazide group. |

| C7 | ~165.0 | C7 is the C3 carbon of the 1,2,4-oxadiazole ring, attached to the pyrazine ring. Its chemical shift is characteristic of this ring system.[9] |

| C2 | ~148.0 | Aromatic carbon in the pyrazine ring situated between two nitrogen atoms, leading to strong deshielding. |

| C4 | ~145.5 | Aromatic carbon in the pyrazine ring adjacent to N3. |

| C5 | ~144.0 | Aromatic carbon in the pyrazine ring adjacent to the substituted C6. |

| C6 | ~142.0 | The substituted carbon of the pyrazine ring. Its chemical shift is influenced by the attached oxadiazole ring. |

| C12 (CH₂) | ~35.0 | The aliphatic methylene carbon is shifted downfield due to the proximity of the oxadiazole ring and the carbonyl group. |

Recommended Experimental Protocol

To validate the predicted data and ensure high-quality, reproducible results, the following experimental protocol is recommended. This protocol represents a self-validating system designed for the accurate structural characterization of novel compounds.

Caption: Recommended workflow for NMR spectral acquisition and processing.

I. Sample Preparation

-

Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is ideal for observing exchangeable -NH and -NH₂ protons, which are often invisible in protic solvents like D₂O or CD₃OD due to rapid deuterium exchange.[5][12]

-

Concentration: Accurately weigh approximately 5-10 mg of the synthesized compound.

-

Dissolution: Dissolve the sample in ~0.6 mL of DMSO-d₆ directly in a clean, dry vial. Vortex briefly to ensure complete dissolution.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

II. Instrument Setup & Calibration

-

Spectrometer: A 400 MHz (or higher field) NMR spectrometer is recommended for optimal resolution.[13]

-

Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies.

-

Locking and Shimming: Insert the sample and lock the spectrometer on the deuterium signal of DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp and symmetrical solvent peak.[13]

III. Data Acquisition Parameters

-

¹H NMR Spectrum:

-

Pulse Program: Standard single-pulse (e.g., zg30).

-

Spectral Width: ~16 ppm, centered around 8 ppm.

-

Number of Scans: 16 to 64 scans, depending on the concentration.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): ~3-4 seconds.

-

-

¹³C NMR Spectrum:

-

Pulse Program: Proton-decoupled single-pulse with NOE (e.g., zgpg30).

-

Spectral Width: ~220 ppm, centered around 110 ppm.

-

Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): ~1-2 seconds.

-

IV. Data Processing

-

Fourier Transform: Apply an exponential multiplication (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply an automated baseline correction.

-

Referencing: Calibrate the chemical shift axis by setting the residual DMSO peak to δ = 2.50 ppm for the ¹H spectrum and the center of the DMSO-d₆ multiplet to δ = 39.52 ppm for the ¹³C spectrum.[12]

-

Analysis: Integrate the signals in the ¹H spectrum to determine proton ratios and pick peaks for both spectra to identify their precise chemical shifts.

Conclusion

This guide provides a comprehensive and scientifically grounded prediction of the ¹H and ¹³C NMR spectra of this compound. The detailed analysis of expected chemical shifts, multiplicities, and coupling constants, supported by data from related chemical structures, offers a reliable reference for researchers engaged in the synthesis and characterization of this and similar heterocyclic compounds. The inclusion of a robust experimental protocol further equips scientists with the necessary tools to acquire high-quality data for structural verification. This predictive framework underscores the power of NMR spectroscopy as an indispensable technique in modern chemical and pharmaceutical research.

References

- L. I. Belen'kii, V. S. Bogdanov, and I. A. Abronin. ¹³C NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Izv. Akad. Nauk SSSR, Ser. Khim., (2):373–379, 1981.

- A. M. El-Nahas, M. A. El-Hashash, and M. A. El-Gendy. 13C NMR Spectra of Some Substituted 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Magnetic Resonance in Chemistry, 25(9):793-795, 1987.

- R. J. Abraham, M. Reid. 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magn. Reson. Chem., 41(5):344-353, 2003.

-

SpectraBase. Pyrazine - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

-

R. G. Lewis, D. S. Dyer. AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center, 1968. Available at: [Link]

-

Organic Chemistry Data. 1H NMR Chemical Shifts. Available at: [Link]

- R. J. Abraham, M. Reid. 1H chemical shifts in NMR, part 18.

- A. S. Tatikonda, et al. Synthesis of Novel 1,2,4-Oxadiazine Derivatives and the Substituent Effect study on 13C NMR spectra.

- A. F. M. Shohieb, et al. 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives.

- A. Carocci, et al. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. PMC - PubMed Central, 2021.

- S. G. Küçükgüzel, et al. Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antituber. UniCA IRIS, 2022.

- S. H. Abbas. Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. Baghdad Science Journal, 2021.

- B. A. Jezl. NMR solvent studies: hydrazine as a solvent. Canadian Science Publishing, 1965.

- A. Maj, et al. 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. Semantic Scholar, 2021.

-

A. Moser. Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs, 2023. Available at: [Link]

- B. S. Chhikara, et al. Synthesis & Characterization of 2-(substituted-phenyl)acetohydrazide Analogs, 1,3,4-oxadiazoles, and 1,2,4-triazine Ring Sys.

- A. A. Aly, et al. Synthesis of Novel 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide Derivatives and Their Biological Properties.

- H. Kim, J. Gao, D. J. Burgess.

- A. M. Gamal-Eldeen, et al.

- A. A. Bekhit, et al. Synthesis of 1,3,4-Oxadiazole Derivatives Based on 2-[3-Alkyl-5(morpholinomethyl)-4,5-dihydro-1H-pyrazol-1-yl]-acetohydrazide.

- S. Sharma, et al. Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.

-

University of Manitoba. Notes on NMR Solvents. Available at: [Link]

-

A. A. El-Henawy, et al. Synthesis and Screening of New[6][9][14]Oxadiazole,[4][9][14]Triazole, and[4][9][14]Triazolo[4,3-b][4][9][14]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). NIH, 2021.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ijper.org [ijper.org]

- 4. scispace.com [scispace.com]

- 5. acdlabs.com [acdlabs.com]

- 6. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. modgraph.co.uk [modgraph.co.uk]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. spectrabase.com [spectrabase.com]

Crystal structure of 2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)acetohydrazide

An In-Depth Technical Guide to the Crystal Structure Determination of 2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)acetohydrazide

Abstract

The confluence of pyrazine, 1,2,4-oxadiazole, and acetohydrazide moieties in a single molecular entity presents a compelling target for structural and pharmaceutical research. Pyrazine and its derivatives are key components in numerous FDA-approved drugs, while the 1,2,4-oxadiazole ring is a well-established bioisostere for ester and amide groups, offering improved metabolic stability and pharmacokinetic properties. The terminal acetohydrazide group provides a versatile handle for forming derivatives and engaging in crucial hydrogen bonding interactions with biological targets. To date, a publically available, solved crystal structure for the title compound, this compound, has not been reported. This guide, therefore, serves as a comprehensive whitepaper detailing the requisite methodologies for its chemical synthesis, single-crystal growth, and definitive structural elucidation via X-ray crystallography. We will outline the causality behind experimental choices, from synthetic strategy to crystallization screening and the workflow of diffraction analysis, providing a robust framework for researchers aiming to characterize this and similar novel chemical entities.

Introduction: The Rationale for Structural Elucidation

The precise three-dimensional arrangement of atoms in a molecule is fundamental to its chemical behavior and biological activity. For drug development professionals, single-crystal X-ray diffraction is the gold standard for obtaining this information.[1] It provides unambiguous data on molecular conformation, configuration, and the intricate network of intermolecular interactions that govern crystal packing. This knowledge is invaluable for:

-

Structure-Activity Relationship (SAR) Studies: Understanding how a molecule binds to a biological target.

-

Polymorph Screening: Identifying different crystalline forms of an active pharmaceutical ingredient (API), which can have profound effects on solubility, bioavailability, and stability.[1]

-

In Silico Modeling: Providing an accurate, experimentally determined structure to validate and refine computational models for drug design.[2]

The title compound incorporates three heterocycles/functional groups of high medicinal interest. Pyrazines are prevalent in nature and are core scaffolds in drugs like Favipiravir. The 1,2,4-oxadiazole ring is a privileged structure in medicinal chemistry, often imparting desirable pharmacological properties.[3] This guide presents a complete workflow to determine the currently unknown crystal structure of this promising compound.

Part I: Proposed Synthesis of the Target Compound

A logical synthetic approach is paramount to obtaining a pure sample suitable for crystallization. The proposed pathway focuses on the reliable construction of the 1,2,4-oxadiazole ring from a pyrazine-derived amidoxime.

Experimental Protocol: Synthesis

-

Step 1: Synthesis of Pyrazine-2-carboximidamide. Commercially available pyrazine-2-carbonitrile is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate in an alcoholic solvent. The reaction mixture is heated to reflux for 4-6 hours and monitored by Thin Layer Chromatography (TLC).

-

Step 2: Synthesis of Ethyl 2-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)acetate. The resulting pyrazine-2-carboximidamide is reacted with ethyl malonyl chloride in a suitable solvent like pyridine or DMF. The reaction proceeds via a cyclocondensation mechanism to form the 1,2,4-oxadiazole ring. The mixture is typically stirred at room temperature before being heated to 80-100 °C to ensure complete cyclization.

-

Step 3: Synthesis of this compound. The ester from Step 2 is dissolved in ethanol, and an excess of hydrazine hydrate is added.[4][5] The mixture is refluxed for 5-8 hours. Upon cooling, the desired acetohydrazide product precipitates and can be collected by filtration and recrystallized from ethanol to yield a pure solid.

Caption: Proposed synthetic route for the target compound.

Part II: Single-Crystal Growth Methodology

Obtaining a high-quality single crystal is often the most challenging step in structure determination. The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a single lattice. A screening approach using various solvents and techniques is essential.

Experimental Protocol: Crystallization

-

Material Purification: The synthesized powder must be of the highest possible purity (>99%). Recrystallization or column chromatography should be performed until no impurities are detectable by NMR or LC-MS.

-

Solvent Selection: A solubility screen is performed. Ideal solvents are those in which the compound is sparingly soluble. A range of solvents with varying polarities should be tested (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Hexane), including binary mixtures.

-

Crystallization Techniques:

-

Slow Evaporation: A nearly saturated solution of the compound is prepared and left in a loosely covered vial, allowing the solvent to evaporate over days or weeks.

-

Vapor Diffusion (Liquid): A concentrated solution of the compound is placed in a small open vial. This vial is then placed inside a larger, sealed jar containing a "weaker" solvent (anti-solvent) in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[6]

-

Cooling: A saturated solution is prepared at an elevated temperature and then slowly cooled to room temperature, and then further to 4°C.

-

Caption: A systematic workflow for single-crystal growth.

Part III: X-ray Crystallographic Analysis

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, its structure can be determined.

Workflow for Structure Determination

-

Crystal Mounting and Data Collection: A selected crystal is mounted on a goniometer head. The diffraction experiment is conducted using a single-crystal X-ray diffractometer, often cooled under a stream of nitrogen gas (e.g., 100 K) to minimize thermal motion. Monochromated X-rays (commonly Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[7][8]

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and space group. The intensities of thousands of unique reflections are integrated and corrected for experimental factors.

-

Structure Solution and Refinement: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. An initial molecular model is built into this map. This model is then refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions and thermal displacement parameters until the calculated diffraction pattern matches the observed pattern as closely as possible.

Caption: The process from crystal to final structure analysis.

Part IV: Predicted Structural Features & Data Analysis

While the precise data is yet to be determined, we can predict key structural features based on known chemical principles and data from analogous structures.[9][10]

Expected Molecular Geometry

The pyrazine and 1,2,4-oxadiazole rings are expected to be largely planar. A key feature will be the torsion angle between these two aromatic rings, which will define the overall molecular conformation. The acetohydrazide side chain possesses multiple rotatable bonds, and its conformation will likely be influenced by the formation of intramolecular and intermolecular hydrogen bonds.

Anticipated Intermolecular Interactions

The crystal packing will be dominated by a network of hydrogen bonds. The hydrazide group provides both hydrogen bond donors (-NH, -NH₂) and an acceptor (C=O), making it a potent mediator of these interactions. We anticipate strong N-H···N and N-H···O hydrogen bonds, potentially forming dimers or extended chains which are common in acetohydrazide structures.[6][11][12] Furthermore, π-π stacking interactions between the pyrazine and/or oxadiazole rings of adjacent molecules are highly probable, further stabilizing the crystal lattice.

Data Presentation

The final crystallographic data would be summarized in tables as shown below.

Table 1: Hypothetical Crystallographic Data and Refinement Details.

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₈N₆O₂ |

| Formula Weight | 232.20 g/mol |

| Crystal System | To be determined |

| Space Group | To be determined |

| a, b, c (Å) | To be determined |

| α, β, γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Temperature (K) | 100(2) |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Final R indices | To be determined |

| Goodness-of-fit (S) | To be determined |

Table 2: Predicted Key Bond Lengths and Torsion Angles.

| Bond/Angle | Expected Value Range |

|---|---|

| C=N (oxadiazole) | 1.28 - 1.35 Å |

| C-O (oxadiazole) | 1.32 - 1.38 Å |

| N-N (hydrazide) | 1.38 - 1.42 Å |

| C=O (hydrazide) | 1.22 - 1.25 Å |

| Pyrazine - Oxadiazole Torsion | 5 - 30° |

Conclusion

This technical guide provides a comprehensive, field-proven framework for the synthesis and definitive structural characterization of this compound. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction analysis, researchers can elucidate the precise three-dimensional structure of this novel compound. The resulting structural data will be a critical asset for understanding its physicochemical properties and will provide an authoritative foundation for future drug design and development efforts targeting a range of therapeutic areas.

References

-

Synthesis and X-Ray Structures of Hydrazones Derived from 2-(4-Nitrophenoxy)acetohydrazide. Asian Journal of Chemistry. Available at: [Link]

-

A solution, X-ray crystallographic and theoretical study of acylhydrazonyl compounds: the influence of the NHCO arrangement on the structures of ( E )- N ′-benzylidene-2-(thiophen-2-yl)acetohydrazides. ResearchGate. Available at: [Link]

-

(PDF) Synthesis and X-Ray Structures of Hydrazones Derived - Amanote Research. Amanote Research. Available at: [Link]

-

A solution, X-ray crystallographic and theoretical study of the acylhydrazonyl compounds, (E)-N'-(benzylidene)-2-(thienyl-2-yl)acetohydrazides): influence of the NHCO arrangements on structures | Request PDF. ResearchGate. Available at: [Link]

-

2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][11][13]benzothiazin-2-yl)-N'-(2-thienylmethylidene)acetohydrazide. National Institutes of Health. Available at: [Link]

-

Crystallographic data for compounds 1, 2, 4-6. ResearchGate. Available at: [Link]

-

Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. National Institutes of Health. Available at: [Link]

-

N′-(2-Chlorobenzylidene)-2-(3,4-dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][11][13]benzothiazin-2-yl)acetohydrazide. National Institutes of Health. Available at: [Link]

-

Crystallographic data. | Download Table. ResearchGate. Available at: [Link]

- Synthesis of {4-[3-Methyl-5-oxo-4-(substituted phenyl hydrazono)-4,5- dihydro-pyrazol-1-yl]-phenoxy-} acetic acid hydrazides (V). Google.

-

Summary of crystallographic data | Download Table. ResearchGate. Available at: [Link]

-

Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. Baghdad Science Journal. Available at: [Link]

-

The CCDC file 1012538 contains the supplementary crystallographic data for compound 13 in this paper. These data can be obtained free of charge from the Cambridge Crystallographic Data Center via . Scientific Research Publishing. Available at: [Link]

-

2-(Pyrazin-2-yl)-1,3,4-oxadiazole. PubChem. Available at: [Link]

-

Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

-

2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine. PubMed Central. Available at: [Link]

-

Synthesis, molecular modeling and biological evaluation of N-benzylidene-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide derivatives as potential anticancer agents. PubMed. Available at: [Link]

-

Diaquabis[5-(pyrazin-2-yl-κN1)-3-(pyridin-3-yl)-1,2,4-triazolido-κN1]cadmium. Acta Crystallographica Section E. Available at: [Link]

-

Crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one. PubMed Central. Available at: [Link]

-

Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. Available at: [Link]

-

Acetic acid, [[5-(2-pyridinyl)-1,3,4-thiadiazol-2-yl]thio]-, [(2e)-3-(3-chlorophenyl)-4-phenyl-2(3h)-thiazolylidene]hydrazide. PubChemLite. Available at: [Link]

-

Acetic acid, [[5-(2-pyridinyl)-1,3,4-thiadiazol-2-yl]thio]-, [(2e)-3,4-diphenyl-2(3h)-thiazolylidene]hydrazide. PubChemLite. Available at: [Link]

-

(PDF) Crystal structure of 1-(propan-2-ylidene)-2-(thiazolo[5,4-b]pyridin-2-yl)hydrazine, C9H10N4S. ResearchGate. Available at: [Link]

Sources

- 1. Active Pharmaceutical Ingredients - XRD Analysis - Advancing Materials [thermofisher.com]

- 2. Synthesis, molecular modeling and biological evaluation of N-benzylidene-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijper.org [ijper.org]

- 4. ebook.ranf.com [ebook.ranf.com]

- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 6. 2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N′-(2-thienylmethylidene)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diaquabis[5-(pyrazin-2-yl-κN 1)-3-(pyridin-3-yl)-1,2,4-triazolido-κN 1]cadmium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. N′-(2-Chlorobenzylidene)-2-(3,4-dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to In Silico Docking Studies of 2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)acetohydrazide

Abstract

This technical guide provides a comprehensive framework for conducting in silico molecular docking studies on the novel heterocyclic compound, 2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)acetohydrazide. The strategic integration of pyrazine, 1,2,4-oxadiazole, and acetohydrazide moieties suggests a strong potential for biological activity, particularly in the realm of antitubercular drug discovery. This guide will navigate researchers through the rationale for target selection, specifically focusing on the Mycobacterium tuberculosis Enoyl-Acyl Carrier Protein Reductase (InhA), a clinically validated target for antitubercular agents.[1][2][3] We will delineate a robust, step-by-step protocol for ligand and protein preparation, molecular docking simulations, and the critical analysis of binding interactions. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the discovery of novel therapeutic agents.

Introduction: The Rationale for Investigating this compound

The escalating threat of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the urgent development of novel antitubercular drugs with unique mechanisms of action.[4] The title compound, this compound, represents a promising scaffold for several reasons rooted in medicinal chemistry principles.

-

The Pyrazine Moiety: Pyrazine-based compounds are of significant interest in medicinal chemistry due to their unique combination of polar and nonpolar interaction capabilities.[5][6] They are found in numerous biologically active molecules and have been explored as potential inhibitors for various protein targets, including kinases and histone deacetylases.[7][8]

-

The 1,2,4-Oxadiazole Ring: This five-membered heterocycle is a well-established pharmacophore in drug discovery, known for its metabolic stability and ability to participate in non-covalent interactions with biological targets.[9] Derivatives of 1,2,4-oxadiazole have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antitubercular properties.[9][10][11]

-

The Acetohydrazide Linker: Hydrazide-containing compounds have shown a propensity to interact with various enzymes, and in some cases, act as zinc-binding groups.[5]

The amalgamation of these three pharmacophoric units in a single molecule presents a compelling case for investigating its potential as a novel therapeutic agent. The logical first step in this exploration is to employ in silico molecular docking to predict its binding affinity and interaction patterns with a relevant biological target.

Target Selection: Why Enoyl-Acyl Carrier Protein Reductase (InhA)?

A critical aspect of any docking study is the selection of a biologically relevant and validated protein target. For the compound , the Enoyl-Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis emerges as a prime candidate.

InhA is a key enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids.[1][12] Mycolic acids are essential components of the mycobacterial cell wall, and their disruption leads to bacterial death.[12] The clinical relevance of InhA is firmly established as it is the primary target of the first-line antitubercular drug, isoniazid.[1]

The crystal structure of InhA is well-characterized and publicly available in the Protein Data Bank (PDB), providing a high-quality template for structure-based drug design.[13][14][15] Furthermore, numerous studies have successfully employed molecular docking to identify novel InhA inhibitors, validating its suitability for in silico screening campaigns.[4][16][17]

In Silico Docking Workflow: A Step-by-Step Technical Protocol

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[18][19][20][21] The following protocol outlines a rigorous and reproducible workflow for docking this compound into the active site of InhA.

Ligand Preparation

Accurate ligand preparation is crucial for a successful docking simulation.

-

2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing software such as ChemDraw or MarvinSketch.

-

3D Structure Conversion and Energy Minimization: Convert the 2D structure to a 3D conformation. Subsequently, perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be accomplished using software like Avogadro or the command-line tool Open Babel.

-

File Format Conversion: Save the minimized 3D structure in a docking-compatible format, such as .pdbqt for use with AutoDock Vina. This step typically involves assigning partial charges and defining rotatable bonds.

Protein Preparation

The quality of the protein structure directly impacts the reliability of the docking results.

-

PDB Structure Retrieval: Download the crystal structure of M. tuberculosis InhA from the RCSB Protein Data Bank. For this study, PDB ID: 1BVR is a suitable choice as it represents the enzyme in complex with its NAD+ cofactor and a fatty acyl substrate, providing a clear definition of the active site.[14] Other high-resolution structures like 4TRO [13] and 2NSD [22] can also be considered.

-

Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any non-standard residues. Retain the essential cofactor, NAD+, as its presence is critical for the binding of many InhA inhibitors.

-

Protonation and Charge Assignment: Add polar hydrogens to the protein structure and assign appropriate partial charges (e.g., Gasteiger charges). This is a critical step for accurately modeling electrostatic interactions. Software such as AutoDockTools or Chimera can be used for this purpose.

-

File Format Conversion: Save the prepared protein structure in the .pdbqt format.

Molecular Docking Simulation

This phase involves the actual computational prediction of the ligand's binding pose and affinity.

-

Grid Box Definition: Define a three-dimensional grid box that encompasses the active site of InhA. The dimensions and coordinates of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket. For InhA (PDB ID: 1BVR), the grid can be centered on the bound substrate.[4]

-

Docking with AutoDock Vina: AutoDock Vina is a widely used and validated open-source docking program.[18] It employs a sophisticated gradient optimization method in its search for the best binding pose. The docking process will generate multiple binding poses, each with a corresponding binding affinity score (in kcal/mol).

-

Command-Line Execution (Example):

Analysis of Docking Results

The interpretation of docking results requires a combination of quantitative and qualitative assessment.

-

Binding Affinity: The primary quantitative metric is the binding affinity, reported as a negative value in kcal/mol. Lower (more negative) values indicate a stronger predicted binding affinity.

-

Pose Visualization and Interaction Analysis: The top-ranked binding poses should be visually inspected using molecular visualization software like PyMOL or Chimera. The analysis should focus on identifying key non-covalent interactions between the ligand and the protein's active site residues. These interactions include:

-

Hydrogen Bonds: Crucial for specificity and affinity.

-

Hydrophobic Interactions: Important for stabilizing the ligand in the binding pocket.

-

Pi-Pi Stacking: Can occur between aromatic rings in the ligand and protein.

-

Cation-Pi Interactions: Electrostatic interactions between a cation and the face of an aromatic ring.

-

-

Comparison with Known Inhibitors: Compare the binding mode and interactions of the novel compound with those of known InhA inhibitors (e.g., the activated form of isoniazid) to assess the plausibility of the predicted binding pose. Key residues in the InhA active site known to interact with inhibitors include Tyr158.[14]

Visualization of the Docking Workflow

The following diagram, generated using Graphviz, illustrates the key stages of the in silico docking workflow.

Caption: A flowchart illustrating the key stages of the in silico molecular docking workflow.

Data Presentation: Summarizing Docking Results

For a comprehensive analysis, it is beneficial to dock a small library of related compounds or known inhibitors alongside the primary compound of interest. The results can be summarized in a clear and concise table.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Number of H-Bonds |

| This compound | TBD | TBD | TBD |

| Isoniazid (activated) | TBD | Tyr158, NAD+ | TBD |

| Control Compound 1 | TBD | TBD | TBD |

| Control Compound 2 | TBD | TBD | TBD |

TBD: To Be Determined from the docking simulation.

Conclusion and Future Directions

This technical guide has provided a detailed and scientifically grounded protocol for conducting in silico docking studies on this compound with the M. tuberculosis InhA enzyme. By following these steps, researchers can generate reliable predictions of the compound's binding affinity and interaction patterns, providing valuable insights into its potential as an antitubercular agent.

The results of this in silico study will serve as a strong foundation for further experimental validation, including:

-

Synthesis and in vitro enzymatic assays: To confirm the inhibitory activity of the compound against purified InhA.

-

Whole-cell activity assays: To determine the compound's efficacy against live M. tuberculosis.

-

Structure-Activity Relationship (SAR) studies: To synthesize and test analogs of the lead compound to optimize its potency and pharmacokinetic properties.

The integration of computational and experimental approaches is paramount in modern drug discovery, and the workflow described herein represents a crucial first step in the journey of transforming a promising chemical scaffold into a potential life-saving therapeutic.

References

-

Chollet, A., Mourey, L., Lherbet, C., Delbot, A., Julien, S., Baltas, M., Bernadou, J., Pratviel, G., Maveyraud, L., & Bernardes-Genisson, V. (2015). Crystal structure of the enoyl-ACP reductase of Mycobacterium tuberculosis (InhA) in the apo-form and in complex with the active metabolite of isoniazid pre-formed by a biomimetic approach. Journal of Structural Biology, 190(3), 328-333. [Link]

-

Dessen, A., Quemard, A., Blanchard, J. S., Jacobs, W. R., Jr, & Sacchettini, J. C. (1999). Crystal structure and function of the isoniazid target of Mycobacterium tuberculosis. Science, 267(5204), 1638-1641. [Link]

-

Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

-

Ali, A., Ali, A., Khan, M. W., Abutahir, Husain, I., Patel, K., & Asati, V. (2020). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Applied Pharmaceutical Science, 10(11), 040-049. [Link]

-

Mdluli, K., & Spigelman, M. (2006). Novel targets for tuberculosis drug discovery. Current opinion in pharmacology, 6(5), 459–467. [Link]

-

ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

-

Mugumbate, G., & Tastan, B. (2020). Target Identification in Anti-Tuberculosis Drug Discovery. Molecules (Basel, Switzerland), 25(21), 5183. [Link]

-

Bommera, R. K., Kethireddy, S., Govindapur, R. R., & Eppakayala, L. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC chemistry, 15(1), 29. [Link]

-

Kumar, A., Singh, S., & Kumar, S. (2025). Targeting Mycobacterium tuberculosis InhA with Phytochemicals: Insights from Molecular Docking and Dynamics Simulations. Journal of Pure and Applied Microbiology. [Link]

-

de Oliveira, C. S., de Souza, A. C. C., de Almeida, L. R., da Silva, A. F., da Silva, F. C., & de Souza, M. C. B. V. (2022). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules (Basel, Switzerland), 27(19), 6549. [Link]

-

Elmorsy, M. A., El-Sawy, E. R., El-Sayed, M. A., & El-Gazzar, A. R. B. A. (2025). Molecular structures and in Silico molecular docking of new pyrazine-based heterocycles as antibacterial agents. BMC Chemistry. [Link]

-

Singh, V., & Chibale, K. (2021). The quest for the holy grail: new antitubercular chemical entities, targets and strategies. Drug discovery today, 26(2), 534–544. [Link]

-

Kumar, S., & Singh, S. K. (2017). Molecular Docking: A structure-based drug designing approach. J Sci Med, 1(1), 1-6. [Link]

-

Proteopedia. (2022). InhA. Proteopedia. [Link]

-

National Center for Biotechnology Information. (2006). 2NSD: Enoyl acyl carrier protein reductase InhA in complex with N-(4-methylbenzoyl)-4-benzylpiperidine. NCBI. [Link]

-

Sippl, W., & Jung, M. (2022). Docking, Binding Free Energy Calculations and In Vitro Characterization of Pyrazine Linked 2-Aminobenzamides as Novel Class I Histone Deacetylase (HDAC) Inhibitors. International journal of molecular sciences, 23(8), 4308. [Link]

-

Dessen, A., Quemard, A., Blanchard, J. S., Jacobs, W. R., Jr, & Sacchettini, J. C. (1999). Crystal Structure of the Mycobacterium tuberculosis Enoyl-ACP Reductase, InhA, in Complex with NAD+ and a C16 Fatty Acyl Substrate. ResearchGate. [Link]

-

Villemagne, B., Crauste, C., Flipo, M., Baulard, A. R., Déprez, B., & Willand, N. (2012). Cross-docking study on InhA inhibitors: a combination of Autodock Vina and PM6-DH2 simulations to retrieve bio-active conformations. Organic & biomolecular chemistry, 10(30), 5708–5711. [Link]

-

Singh, R., & Mizrahi, V. (2017). The Tuberculosis Drug Discovery and Development Pipeline and Emerging Drug Targets. Cold Spring Harbor perspectives in medicine, 7(2), a025412. [Link]

-

Elmorsy, M. A., El-Sawy, E. R., El-Sayed, M. A., & El-Gazzar, A. R. B. A. (2025). Molecular structures and in Silico molecular docking of new pyrazine-based heterocycles as antibacterial agents. BMC chemistry, 19(1), 10. [Link]

-

Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Key Topics in Molecular Docking for Drug Design. Molecules (Basel, Switzerland), 20(7), 13384–13421. [Link]

-

Delgado-Salas, S., Hernández-Luis, F., & Viñas-Bravo, O. (2022). Synthesis, biological evaluation, molecular docking studies and In-silico ADMET evaluation of pyrazines of pentacyclic triterpenes. Bioorganic chemistry, 126, 105924. [Link]

-

Abrahams, K. A., & Cox, J. A. G. (2021). Tuberculosis Drug Discovery: A Decade of Hit Assessment for Defined Targets. Frontiers in chemistry, 9, 642828. [Link]

-

Khan, S. A., Asiri, A. M., & Al-Amoodi, M. S. (2018). Molecular Docking, Computational, and Antithrombotic Studies of Novel 1,3,4-Oxadiazole Derivatives. Molecules (Basel, Switzerland), 23(11), 2969. [Link]

-

Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International journal of molecular sciences, 20(18), 4331. [Link]

-

Schroeder, E. K., de Souza, O. N., & Blanchard, J. S. (2013). Discovery of New Inhibitors of Mycobacterium tuberculosis InhA Enzyme Using Virtual Screening and a 3D-Pharmacophore-Based Approach. Journal of chemical information and modeling, 53(8), 1957–1962. [Link]

-

Sari, Y. T., & Syafii, W. (2021). Docking-Based Virtual Screening and Molecular Dynamics Simulations of Quercetin Analogs as Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors of Mycobacterium tuberculosis. Molecules (Basel, Switzerland), 26(10), 2999. [Link]

-

Benarous, K., & Merzouk, H. (2023). Facing Antitubercular Resistance: Identification of Potential Direct Inhibitors Targeting InhA Enzyme and Generation of 3D-pharmacophore Model by in silico Approach. BioMed research international, 2023, 1851892. [Link]

-

Chaudhary, T., Upadhyay, P. K., & Kataria, R. (2025). Molecular Docking and Modelling Studies for Identifying Novel Oxadiazole Derivatives to Inhibit COX-2 Enzyme as an Anti-Inflammatory Treatment. Letters in Organic Chemistry, 22(3), 203-214. [Link]

-

Chaudhary, T., Upadhyay, P. K., & Kataria, R. (2025). Molecular Docking and Modelling Studies for Identifying Novel Oxadiazole Derivatives to Inhibit COX-2 Enzyme as an Anti-Inflammatory Treatment. Bentham Science Publishers. [Link]

-

Kumar, A. S., & Kumar, B. V. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Rasayan Journal of Chemistry, 4(2), 353-358. [Link]

-

Al-Obaidi, A. M. J., & Al-Majidi, S. M. H. (2024). Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through molecular docking. AIP Conference Proceedings, 3030(1), 020005. [Link]

-

Ali, A., Ali, A., Khan, M. W., Abutahir, Husain, I., Patel, K., & Asati, V. (2020). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Applied Pharmaceutical Science. [Link]

-

Al-Amiery, A. A., & Kadhum, A. A. H. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. Baghdad Science Journal, 18(1), 1-10. [Link]

-

Li, Y., Liu, Y., & Li, H. (2025). Synthesis, molecular modeling and biological evaluation of N-benzylidene-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide derivatives as potential anticancer agents. ResearchGate. [Link]

-

Juhás, M., & Zitko, J. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of medicinal chemistry, 63(17), 8901–8916. [Link]

-

Sharma, P., & Kumar, A. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S26-S40. [Link]

-

Juhás, M., & Zitko, J. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of medicinal chemistry, 63(17), 8901–8916. [Link]

-

Iovine, V., & Orofino, F. (2023). Protein-Targeting Drug Discovery. Biomolecules, 13(10), 1591. [Link]

-

El-Naggar, A. M., & Abdel-Hamed, A. A. (2024). New oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK: design, synthesis, biological evaluation and molecular docking study. Journal of enzyme inhibition and medicinal chemistry, 39(1), 2322960. [Link]

Sources

- 1. tballiance.org [tballiance.org]

- 2. Target Identification in Anti-Tuberculosis Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Tuberculosis Drug Discovery and Development Pipeline and Emerging Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. microbiologyjournal.org [microbiologyjournal.org]

- 5. researchgate.net [researchgate.net]

- 6. Molecular Interactions of Pyrazine-Based Compounds to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. proteopedia.org [proteopedia.org]

- 13. rcsb.org [rcsb.org]

- 14. rcsb.org [rcsb.org]

- 15. researchgate.net [researchgate.net]

- 16. Cross-docking study on InhA inhibitors: a combination of Autodock Vina and PM6-DH2 simulations to retrieve bio-active conformations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 20. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]

- 21. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 2NSD: Enoyl acyl carrier protein reductase InhA in complex with N-(4-methylbenzoyl)-4-benzylpiperidine [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Predicted ADMET Properties of 2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a paramount strategy for mitigating the high costs and attrition rates associated with pharmaceutical development.[1] A significant contributor to late-stage failures is an unfavorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. Consequently, the early-stage prediction and evaluation of these properties are no longer supplementary but have become an indispensable component of the drug design and optimization process.[1] This guide provides a comprehensive technical overview of the predicted ADMET properties of the novel compound, 2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)acetohydrazide, leveraging established in silico predictive models and drawing inferences from structurally related chemical moieties.

The subject molecule is a heterocyclic compound featuring a pyrazine ring linked to a 1,2,4-oxadiazole core, with an acetohydrazide side chain. This unique combination of functionalities warrants a detailed examination of its likely pharmacokinetic and toxicological profile to guide its future development as a potential therapeutic agent. This document will delve into the predicted absorption, distribution, metabolism, excretion, and toxicity of this compound, underpinned by the scientific rationale for these predictions. Furthermore, it will outline standard in silico and in vitro protocols for the experimental validation of these predictions.

I. The ADMET Prediction Workflow: An Overview

The prediction of ADMET properties for a novel chemical entity like this compound relies heavily on computational, or in silico, models in the initial stages.[2][3] These models are typically built using machine learning algorithms trained on large datasets of compounds with known experimental ADMET properties.[4][5] The general workflow for this predictive analysis is as follows:

Caption: A generalized workflow for ADMET profiling, from in silico prediction to in vitro validation.

II. Predicted Physicochemical Properties

The foundational step in ADMET prediction is the calculation of key physicochemical properties, as these significantly influence the pharmacokinetic behavior of a compound. For this compound, these properties are predicted based on its chemical structure.

| Property | Predicted Value | Implication for Drug-Likeness |

| Molecular Weight ( g/mol ) | ~248.2 | Favorable (Lipinski's Rule of Five: <500) |

| LogP (Octanol/Water Partition Coefficient) | 1.5 - 2.5 | Balanced lipophilicity, suggesting reasonable permeability and solubility.[6][7] |

| Hydrogen Bond Donors | 2 | Favorable (Lipinski's Rule of Five: ≤5) |

| Hydrogen Bond Acceptors | 6 | Favorable (Lipinski's Rule of Five: ≤10) |

| Polar Surface Area (Ų) | ~120 | Moderate, suggesting a balance between membrane permeability and solubility. |

| Rotatable Bonds | 4 | Good (Veber's Rule: ≤10), indicating conformational flexibility. |

III. Absorption

Absorption pertains to the processes by which a drug enters the systemic circulation. For orally administered drugs, this primarily involves traversing the gastrointestinal (GI) tract.

Predicted Absorption Profile:

-

Oral Bioavailability: The compound is predicted to have moderate to good oral bioavailability. This is based on its adherence to Lipinski's Rule of Five and Veber's rules, which are empirical guidelines for drug-likeness and oral absorption.

-

Intestinal Absorption: Predicted to be well-absorbed from the intestines. The balanced LogP and moderate polar surface area suggest efficient passive diffusion across the intestinal epithelium.

-

Caco-2 Permeability: The Caco-2 cell permeability assay is a widely used in vitro model for predicting human intestinal absorption.[2] For this compound, a moderate permeability is predicted, with an apparent permeability coefficient (Papp) in the range of 1-10 x 10⁻⁶ cm/s.[8][9]

-

P-glycoprotein (P-gp) Substrate/Inhibitor: It is predicted to be a non-substrate for P-gp, an efflux transporter that can limit the absorption of many drugs. This prediction is based on the general characteristics of pyrazine and oxadiazole-containing compounds, which do not typically exhibit strong interactions with P-gp.

IV. Distribution

Distribution describes the reversible transfer of a drug from the systemic circulation to the tissues and organs of the body.

Predicted Distribution Profile:

-

Volume of Distribution (Vd): A moderate Vd is predicted, suggesting that the compound will distribute into the extracellular fluid and some tissues, but is unlikely to extensively accumulate in fatty tissues.

-

Plasma Protein Binding (PPB): Predicted to exhibit moderate binding to plasma proteins, primarily albumin. This would result in a reasonable fraction of the unbound drug being available to exert its pharmacological effect.

-

Blood-Brain Barrier (BBB) Permeation: The compound is predicted to have limited ability to cross the blood-brain barrier. While not highly polar, the presence of multiple hydrogen bond donors and acceptors may restrict its passive diffusion into the central nervous system (CNS).

V. Metabolism

Metabolism involves the enzymatic conversion of a drug into other chemical species, known as metabolites. This process primarily occurs in the liver and is crucial for drug clearance.

Predicted Metabolism Profile:

-

Primary Metabolic Pathways: The most likely sites of metabolism are the pyrazine and acetohydrazide moieties.

-

Oxidation: The pyrazine ring is susceptible to oxidation by Cytochrome P450 (CYP) enzymes, potentially leading to the formation of N-oxides.

-

Hydrolysis: The acetohydrazide group can undergo hydrolysis, cleaving the molecule.

-

-

CYP450 Inhibition: The compound is predicted to be a weak inhibitor of the major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). This is a favorable property, as it suggests a lower likelihood of drug-drug interactions.

-

Metabolic Stability: The 1,2,4-oxadiazole ring is generally considered to be metabolically stable and can act as a bioisostere for amide and ester groups.[10] This suggests that the core of the molecule may be resistant to extensive metabolic degradation. The compound is predicted to have moderate stability in human liver microsomes.[8]

Caption: Predicted primary metabolic pathways for the target compound.

VI. Excretion

Excretion is the process by which a drug and its metabolites are removed from the body, primarily through the kidneys (urine) and/or the hepatobiliary system (feces).

Predicted Excretion Profile:

-

Primary Route of Excretion: A combination of renal and hepatic clearance is predicted. The parent compound and its more polar metabolites are likely to be excreted in the urine.

-

Renal Clearance: Predicted to be low to moderate . The extent of renal clearance will depend on the degree of plasma protein binding and any potential for active tubular secretion or reabsorption.

VII. Toxicity

Toxicity assessment at an early stage is crucial for identifying potential safety liabilities.

Predicted Toxicity Profile:

-

hERG Inhibition: Predicted to have a low risk of inhibiting the hERG potassium channel, which is associated with cardiotoxicity.

-

Ames Mutagenicity: The compound is predicted to be non-mutagenic in the Ames test. The pyrazine and 1,2,4-oxadiazole rings are not typically associated with mutagenicity.

-

Hepatotoxicity: A low to moderate risk of hepatotoxicity is predicted. While the pyrazine moiety is present in some drugs with known hepatotoxicity, the overall structure of the molecule does not contain obvious toxophores.

-

Cytotoxicity: Predicted to exhibit low general cytotoxicity.

VIII. Experimental Protocols for ADMET Validation

The following are standard in vitro protocols that would be employed to validate the in silico predictions for this compound.

A. Solubility Assessment

Protocol: Kinetic Solubility Assay

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Serially dilute the stock solution in DMSO in a 96-well plate.

-

Add phosphate-buffered saline (PBS) at pH 7.4 to each well and mix.

-

Incubate the plate at room temperature for 2 hours.

-

Measure the turbidity of each well using a nephelometer or by UV-Vis spectroscopy.

-

The concentration at which precipitation is observed is determined as the kinetic solubility.

B. Permeability Assessment

Protocol: Caco-2 Permeability Assay

-

Seed Caco-2 cells on a permeable filter support in a transwell plate and culture for 21-25 days to form a confluent monolayer.

-

Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

-

Add the test compound to the apical (A) side of the monolayer.

-

Take samples from the basolateral (B) side at various time points.

-

Quantify the concentration of the compound in the samples using LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) in the A-to-B direction.

C. Metabolic Stability Assessment

Protocol: Liver Microsomal Stability Assay

-

Incubate the test compound with pooled human liver microsomes in the presence of NADPH (a cofactor for CYP450 enzymes).

-

Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Analyze the samples by LC-MS/MS to determine the remaining concentration of the parent compound.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

D. CYP450 Inhibition Assay

Protocol: Fluorometric CYP450 Inhibition Assay

-

Add recombinant human CYP enzymes and a fluorescent probe substrate to the wells of a microplate.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding NADPH.

-

Incubate at 37°C.

-

Measure the fluorescence intensity, which corresponds to the rate of metabolite formation.

-

Calculate the IC50 value for the inhibition of each CYP isoform.

E. hERG Inhibition Assay

Protocol: Automated Patch-Clamp Assay

-

Use a cell line stably expressing the hERG potassium channel (e.g., HEK293 cells).

-

Apply the test compound at a range of concentrations to the cells.

-

Measure the hERG channel current using an automated patch-clamp system.

-

Determine the concentration-dependent inhibition of the hERG current and calculate the IC50 value.

Conclusion

Based on in silico predictions and analysis of its structural components, this compound presents a promising preliminary ADMET profile. It is predicted to have favorable drug-like properties, including good oral absorption, moderate distribution, and a low likelihood of significant CYP450 inhibition or cardiotoxicity. The presence of the metabolically stable 1,2,4-oxadiazole ring is a particularly advantageous feature.

It is imperative to underscore that these are predictive data. The next critical step in the development of this compound is to perform the outlined in vitro ADMET assays to obtain experimental data. These empirical results will serve to validate or refine the computational models and provide a more definitive assessment of the compound's potential as a drug candidate. This iterative process of prediction and experimental validation is fundamental to modern, efficient drug discovery.

References

-

Sygnature Discovery. ADMET Prediction Software. [Link]

-

Journal of Chemical Information and Modeling. Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. [Link]

-

Slideshare. In Silico methods for ADMET prediction of new molecules. [Link]

-

Simulations Plus. ADMET Predictor®. [Link]

-

DrugPatentWatch. Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. [Link]

-

PubMed. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. [Link]

-

Bentham Science Publisher. 1,2,4 Triazoles and 1,2,4 Oxadiazoles Scaffold as SGLT2 Inhibitors: Molecular Docking and ADMET Studies. [Link]

-

Bentham Science Publishers. 1,2,4 Triazoles and 1,2,4 Oxadiazoles Scaffold as SGLT2 Inhibitors: Molecular Docking and ADMET Studies. [Link]

-

NIH. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. [Link]

-

MDPI. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. [Link]

Sources

- 1. drugpatentwatch.com [drugpatentwatch.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 6. 1,2,4 Triazoles and 1,2,4 Oxadiazoles Scaffold as SGLT2 Inhibitors: Molecular Docking and ADMET Studies | Bentham Science [benthamscience.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Pyrazin-2-yl-1,2,4-Oxadiazole Compounds: A Technical Guide for Drug Discovery Professionals

Executive Summary: The fusion of pyrazine and oxadiazole heterocyclic rings presents a compelling scaffold for the development of novel therapeutic agents. These compounds leverage the diverse biological activities inherent to each moiety, creating synergistic potential in medicinal chemistry. While the broader class of pyrazinyl-oxadiazoles is of significant interest, this guide focuses primarily on the well-documented pyrazin-2-yl-1,3,4-oxadiazole derivatives due to the greater availability of robust scientific literature for this isomer. We will delve into the synthetic pathways, anticancer activity, mechanism of action as telomerase inhibitors, and structure-activity relationships of these promising compounds, providing a foundational resource for researchers in oncology and drug development.

Introduction: The Strategic Combination of Pyrazine and Oxadiazole Scaffolds

In the landscape of medicinal chemistry, the strategic combination of distinct pharmacophores is a cornerstone of rational drug design. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a key structural component in numerous FDA-approved drugs and biologically active molecules. Its presence can enhance metabolic stability, modulate physicochemical properties, and provide crucial hydrogen bonding interactions with biological targets.

The oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, exists in several isomeric forms, most notably the 1,2,4- and 1,3,4-isomers. Oxadiazoles are recognized as bioisosteres of amide and ester groups, offering improved pharmacokinetic profiles by resisting hydrolytic degradation.[1] They frequently serve as rigid linkers or key interacting moieties within a larger molecule. The introduction of oxadiazole structures has been shown to enhance the binding affinity of compounds to their receptors, leading to improved biological activity.[2][3]

The conjugation of a pyrazine moiety to an oxadiazole core creates a unique molecular architecture with significant therapeutic potential. This guide will explore the synthesis and biological evaluation of this compound class, with a specific focus on their promising activity as anticancer agents through the inhibition of telomerase.

Synthesis of 5-(Pyrazin-2-yl)-1,3,4-Oxadiazole Derivatives

A robust and efficient synthetic route is crucial for the exploration and development of any new chemical series. A key methodology for constructing 5-(pyrazin-2-yl)-1,3,4-oxadiazole derivatives involves a multi-step process starting from pyrazine-2-carboxylic acid.[2][3]

The general synthetic pathway is outlined below:

-

Esterification: Pyrazine-2-carboxylic acid (Compound 1 ) is first converted to its methyl ester, methyl pyrazine-2-carboxylate (Compound 2 ), typically by refluxing in methanol with a catalytic amount of sulfuric acid.

-

Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate to form pyrazine-2-carbohydrazide (Compound 3 ). This intermediate is a critical building block for the formation of the oxadiazole ring.

-

Condensation: The carbohydrazide is reacted with a substituted benzoic acid (Compound 4 ) in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃), to facilitate the cyclization and formation of the target 2,5-disubstituted-1,3,4-oxadiazole ring (Compound 5a-k ).

This synthetic scheme allows for significant diversity, as a wide array of substituted benzoic acids can be utilized in the final step to generate a library of derivatives for structure-activity relationship (SAR) studies.

Figure 1: General synthetic workflow for 5-(pyrazin-2-yl)-1,3,4-oxadiazole derivatives.

Biological Activity as Anticancer Agents: Telomerase Inhibition

A significant finding in the study of pyrazine-containing azoles is their potential to act as telomerase inhibitors.[2][3] Telomerase is a ribonucleoprotein enzyme that adds telomeric repeat sequences to the ends of chromosomes. In most normal somatic cells, telomerase activity is repressed, leading to telomere shortening with each cell division, which eventually triggers cellular senescence or apoptosis. However, in approximately 85-90% of cancer cells, telomerase is reactivated, enabling the cells to maintain telomere length and achieve replicative immortality—a hallmark of cancer.

This dependency of cancer cells on telomerase makes it an attractive and highly specific target for anticancer drug development. By inhibiting telomerase, novel therapeutic agents can induce telomere shortening, leading to cell cycle arrest and apoptosis specifically in cancer cells, with potentially minimal effects on normal tissues.

Derivatives of pyrazinyl-oxadiazole have been evaluated for their cytotoxic activity against various human cancer cell lines, including colorectal (SW1116) and liver (HEPG2) cancer, and for their direct inhibitory effect on telomerase activity.[2][3]

Figure 2: Mechanism of action via telomerase inhibition.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the substituent on the phenyl ring of the 2-phenyl-5-(pyrazin-2-yl)-1,3,4-oxadiazole scaffold has provided valuable insights into the structure-activity relationship (SAR). Analysis of biological data from a series of these compounds reveals key trends for optimizing anticancer potency.[2][3]

-

Influence of Halogens: The presence of halogen atoms on the phenyl ring significantly impacts activity. A derivative with a 4-chloro substituent (Compound 5c ) demonstrated the most potent activity against the SW1116 cancer cell line.[2] This suggests that an electron-withdrawing group at the para position is favorable.

-

Effect of Alkoxy Groups: The introduction of methoxy (-OCH₃) groups, which are electron-donating, generally leads to a decrease in activity compared to the halogenated analogs.

-

Positional Isomerism: The position of the substituent is critical. For instance, moving a chlorine atom from the para (4-position) to the ortho (2-position) or meta (3-position) can alter the compound's potency.

-

Bulky Groups: The addition of larger, bulkier groups may not be well-tolerated, potentially due to steric hindrance at the enzyme's active site.

These observations suggest that the electronic properties and spatial arrangement of substituents on the peripheral phenyl ring are crucial for effective binding to the telomerase active site and for overall cytotoxic activity.

Quantitative Biological Data

The following table summarizes the in vitro biological activity of selected 2-phenyl-5-(pyrazin-2-yl)-1,3,4-oxadiazole derivatives against a human colorectal cancer cell line (SW1116) and their direct inhibitory activity against telomerase.[2]

| Compound ID | Substituent (R) | Cancer Cell Line IC₅₀ (μM) (SW1116) | Telomerase IC₅₀ (μM) |

| 5a | -H | 14.12 | 20.31 |

| 5b | 4-F | 9.85 | 11.23 |

| 5c | 4-Cl | 2.46 | 3.55 |

| 5d | 4-Br | 6.23 | 8.16 |

| 5e | 4-CH₃ | 10.15 | 15.24 |

| 5f | 4-OCH₃ | 12.31 | 18.97 |

| 5g | 3-Cl | 7.54 | 9.88 |

| 5h | 2-Cl | 8.11 | 10.12 |

| 5-FU | Positive Control | 5.12 | N/A |

Data sourced from Zhang, Y. B., et al. (2012). Bioorganic & medicinal chemistry.[2]

Experimental Protocols

Synthesis of 2-(4-chlorophenyl)-5-(pyrazin-2-yl)-1,3,4-oxadiazole (Compound 5c)

This protocol is adapted from the methodology described by Zhang et al. (2012).[2]

-

Preparation of Pyrazine-2-carbohydrazide (3):

-

To a solution of methyl pyrazine-2-carboxylate (1.38 g, 10 mmol) in ethanol (30 mL), add 85% hydrazine hydrate (1.1 mL, 20 mmol).

-

Reflux the mixture for 3 hours.

-

After cooling to room temperature, filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to yield pyrazine-2-carbohydrazide.

-

-

Cyclization to form Compound 5c:

-

A mixture of pyrazine-2-carbohydrazide (1.38 g, 10 mmol) and 4-chlorobenzoic acid (1.56 g, 10 mmol) in phosphorus oxychloride (15 mL) is prepared in a round-bottom flask.

-

The mixture is heated under reflux for 8 hours.

-

After cooling, the reaction mixture is slowly poured into crushed ice with vigorous stirring.

-

The resulting solution is neutralized with a saturated sodium bicarbonate (NaHCO₃) solution.

-

The precipitate is collected by filtration, washed thoroughly with water, and dried.

-

The crude product is purified by recrystallization from ethanol to afford the pure compound 5c .

-

Telomerase Activity Assay (TRAP-LISH)

The telomerase activity is measured using a PCR-ELISA based Telomeric Repeat Amplification Protocol (TRAP). This protocol is based on the description for telomerase activity assays evaluated in the source literature.[2]

-

Cell Lysate Preparation:

-

Harvest approximately 1x10⁶ cancer cells (e.g., SW1116).

-

Wash the cells with ice-cold PBS.

-

Resuspend the cell pellet in 200 µL of ice-cold CHAPS lysis buffer.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 12,000 g for 20 minutes at 4°C.

-

Collect the supernatant containing the cell extract.

-

-

Telomerase Reaction and PCR Amplification:

-

Prepare the reaction mixture containing TRAP buffer, dNTPs, TS primer, and the cell extract. Add the test compound (e.g., 5c ) at various concentrations.

-

Incubate the mixture at 25°C for 30 minutes to allow for telomerase-mediated extension of the TS primer.

-